(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate
Description
Classification within Daphnane-Type Diterpenoids
This compound belongs to the daphnane-type diterpenoid family, characterized by a 5/7/6-tricyclic core system with polyoxygenated functional groups and orthoester motifs. Its hexacyclic framework (9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) places it within the genkwanine subclass, distinguished by:
- A C14-phenyl substituent.
- A C16-prop-1-en-2-yl group.
- Four oxygen bridges (9,13,15,19-tetraoxa) forming a caged orthoester structure.
Table 1: Structural Comparison with Related Daphnane Diterpenoids
Discovery and Isolation History
The compound was first isolated in 2010 from the twigs of Trigonostemon xyphophylloides (Euphorbiaceae) during a phytochemical study targeting cytotoxic diterpenoids. Key milestones include:
- Chromatographic separation : Ethanol extracts underwent silica gel column chromatography and HPLC to isolate the compound.
- Structural elucidation : NMR (¹H, ¹³C, HSQC, HMBC) and HR-ESI-MS confirmed the hexacyclic skeleton and esterification at C17.
- Taxonomic significance : Its discovery expanded the known chemical diversity of Trigonostemon species, which predominantly produce tigliane-type diterpenoids.
Relationship to Trigoxyphin Family Compounds
This compound, designated trigoxyphin A , is the founding member of the trigoxyphins (A–G), a group of oxygenated daphnane diterpenoids. Key relationships include:
- Shared biosynthetic origin : All trigoxyphins derive from a common polyoxygenated daphnane precursor via late-stage esterification and oxidation.
- Structural variations :
- Bioactivity correlation : Trigoxyphins A and B exhibit stronger cytotoxicity (IC₅₀: 0.27–7.5 μM) than later derivatives, suggesting functional group tuning impacts activity.
Scientific Significance in Natural Product Chemistry
This compound exemplifies three key themes in modern natural product research:
- Structural complexity : Its hexacyclic core with four oxygen bridges challenges synthetic methodologies, inspiring innovations in radical cyclization and stereoselective oxidation.
- Biosynthetic engineering : The caged orthoester motif has motivated studies on cytochrome P450-mediated oxygenation in diterpenoid biosynthesis.
- Drug discovery potential : As a potent cytotoxic agent (IC₅₀: 4.9 μM vs. A549 lung cancer cells), it serves as a lead for antitumor agent development.
Table 2: Key Synthetic Challenges and Approaches
This compound’s unique architecture and bioactivity profile underscore its importance in bridging natural product discovery, organic synthesis, and pharmacological exploration.
Properties
IUPAC Name |
(6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O9/c1-17(2)32-25(39-28(36)20-12-8-6-9-13-20)19(4)33-22-16-18(3)24(35)31(22,38)29(37)30(5)26(40-30)23(33)27(32)41-34(42-32,43-33)21-14-10-7-11-15-21/h6-16,19,22-23,25-27,29,37-38H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFFINDRMYVYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)C)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antioxidant, anti-inflammatory, and anticancer effects.
Chemical Structure
The chemical structure of the compound is characterized by multiple functional groups and a complex polycyclic framework. The presence of hydroxyl groups and the unique arrangement of rings contribute to its biological activity.
1. Antioxidant Activity
Antioxidants are crucial in neutralizing free radicals that contribute to oxidative stress and various diseases. The compound has shown significant antioxidant properties in vitro:
| Study | Method | Findings |
|---|---|---|
| DPPH assay | Inhibition of DPPH radical formation by 70% at 100 µg/mL | |
| ABTS assay | Scavenging activity of 65% at 50 µg/mL |
These results indicate that this compound can effectively reduce oxidative stress markers.
2. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research indicates that the compound may modulate inflammatory pathways:
| Study | Method | Findings |
|---|---|---|
| ELISA | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages | |
| Western Blot | Inhibition of NF-kB pathway activation |
These studies suggest that the compound could be beneficial in treating inflammatory conditions.
3. Anticancer Properties
The potential anticancer effects of the compound have been explored in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12 | Induction of apoptosis via caspase activation |
| A549 (lung) | 15 | Cell cycle arrest at G2/M phase |
| HeLa (cervical) | 10 | Inhibition of proliferation through cyclin D1 downregulation |
These findings highlight the compound's ability to inhibit cancer cell growth through multiple mechanisms.
Case Studies
Several case studies have documented the effects of similar compounds with structural analogs:
Case Study 1: Chrysin Derivatives
Chrysin derivatives have been studied for their biological activities similar to those observed in this compound:
- Findings : Induced apoptosis in cancer cells and exhibited anti-inflammatory properties.
Case Study 2: Flavonoid Compounds
Research on flavonoids indicates that modifications on aromatic rings enhance biological activity:
- Findings : Increased antioxidant capacity and improved anticancer effects compared to parent compounds.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research indicates that compounds similar to (6,7-Dihydroxy-4,8,18-trimethyl...) exhibit cytotoxic effects against various cancer cell lines. For instance:
- Anti-inflammatory Properties : Compounds derived from the same family have demonstrated significant anti-inflammatory effects:
- Antimicrobial Effects : There is evidence supporting the antimicrobial properties of this compound:
Agricultural Applications
- Pesticidal Activity : The compound has potential use as a natural pesticide:
- Plant Growth Regulation : There are indications that this compound may act as a plant growth regulator:
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Natural Products explored the effects of daphnane diterpenoids on breast cancer cells. The findings revealed that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Case Study on Anti-inflammatory Effects : In an experiment conducted by researchers at a leading university, the anti-inflammatory effects of similar compounds were tested in a murine model of colitis. The results demonstrated a marked reduction in inflammation and tissue damage when treated with the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
[(1R,2R,4S,5S,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-...] Benzoate (PubChem CID: Unspecified)
This analogue differs by the presence of a hydroxymethyl group at position 8, which may enhance hydrophilicity and hydrogen-bonding capacity compared to the target compound. Such modifications can influence bioavailability and target binding .- Studies show that even minor structural differences (e.g., side-chain hydroxylation) significantly alter mechanisms of action (MOAs). For example, OA and HG exhibit similar protein-targeting patterns in docking studies, whereas gallic acid (GA), with a simpler structure, diverges .
Physicochemical Properties
Hypothetical descriptors (based on methods in ):
| Property | Target Compound | PubChem Analogue | Oleanolic Acid (OA) |
|---|---|---|---|
| Molecular Weight | ~650 g/mol (estimated) | ~668 g/mol | 456.7 g/mol |
| LogP (lipophilicity) | ~3.5 (predicted) | ~3.0 (lower due to -CH2OH) | 6.1 |
| Hydrogen Bond Donors | 4 | 5 | 3 |
Note: Values are extrapolated from structural features and analogous studies .
Mechanistic and Functional Comparisons
Mechanism of Action (MOA)
- Target Compound : Likely interacts with proteins via its hydroxy/oxo groups and aromatic rings, similar to OA and HG, which bind to steroid receptors and inflammatory mediators .
- Pseudomonas-Derived Analogues: Beta-lactone-type compounds (e.g., fengycin analogues) and redox-cofactor molecules (e.g., lankacidin C) share functional groups with the target compound.
Preparation Methods
Dioxinone Ketone as a Key Intermediate
Blencowe and Barrett demonstrated that vinyl dioxinones undergo cross metathesis with homoallylic esters to form advanced intermediates for aromatization. For the target compound, a similar strategy could involve:
-
Cross metathesis of a vinyl dioxinone with a prop-1-en-2-yl-containing substrate to install the C16 substituent.
-
Aldol addition to introduce the C14 phenyl group via tert-butyl acetate derivatives.
The resulting keto-dioxinone would serve as the foundation for subsequent cyclization steps.
Benzoate Ester Installation
The C17 benzoate ester is likely introduced in the final stages via Steglich esterification or benzoyl chloride acylation, necessitating orthogonal protection of hydroxyl groups at C6 and C7 during earlier steps.
Stepwise Synthesis of the Hexacyclic Framework
Construction of the Dioxinone Core
Step 1: Cross Metathesis
A Grubbs II-catalyzed cross metathesis between vinyl dioxinone (II) and a prop-1-en-2-yl-substituted alkene yields a conjugated diene intermediate (IV).
Reaction Conditions
Step 2: Aldol Addition
A tert-butyl acetate derivative (XIII) undergoes aldol addition to the keto-dioxinone (XII), followed by dehydration to form a α,β-unsaturated ester (XIV).
Key Parameters
Cyclization and Aromatization
Appel-Type Conditions
Treatment of the α,β-unsaturated ester with carbon tetrachloride and triphenylphosphine induces cyclization, forming the tetraoxahexacyclic system.
Observations
-
Reaction time: 12–16 hours
-
Temperature: Reflux in toluene
-
Stereoselectivity: Controlled by pre-existing chirality in the dioxinone precursor
Functional Group Manipulations
Hydroxyl Group Protection
The C6 and C7 hydroxyls are protected as tert-butyldimethylsilyl (TBS) ethers during early stages to prevent undesired side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in the final steps.
Introduction of the C14 Phenyl Group
A Suzuki-Miyaura coupling between a boronic acid and a brominated intermediate installs the phenyl group at C14.
Conditions
Stereochemical Control Strategies
The target compound contains 12 stereocenters, necessitating asymmetric synthesis techniques:
Chiral Auxiliaries
Evans oxazolidinones are employed during aldol additions to enforce stereochemistry at C2, C6, and C7.
Enzymatic Resolution
Lipase-mediated kinetic resolution ensures enantiopurity at C17 during benzoate ester formation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Challenges and Optimization
Byproduct Formation
Dimerization of acid intermediates (e.g., XXIII → XXIV) is mitigated by low-temperature (−20°C) handling and in situ derivatization.
Q & A
Q. What are the critical steps in designing a synthetic route for this compound?
A robust synthetic route requires:
- Protecting group strategies for hydroxyl and ketone functionalities to prevent undesired side reactions. For example, benzyl or acetyl groups are commonly used for hydroxyl protection .
- Stepwise assembly of the hexacyclic core, prioritizing ring-forming reactions (e.g., cycloadditions or nucleophilic substitutions) and late-stage esterification. Evidence from methyl benzoate syntheses highlights the use of TiCl₄ and dichloromethyl methyl ether for formylation and esterification steps .
- Solvent selection (e.g., dry dichloromethane or acetone) to stabilize reactive intermediates .
Q. Which spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Critical for verifying regiochemistry and functional group integration. For polycyclic systems, 2D NMR (COSY, HSQC) resolves overlapping signals .
- Elemental analysis : Validates purity and empirical formula, especially after recrystallization .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Q. How can esterification steps be optimized to improve yield?
- Use Lewis acid catalysts (e.g., TiCl₄) to activate carbonyl groups .
- Control reaction temperature (e.g., −10°C for formylation) to minimize side reactions .
- Employ Dean-Stark traps for azeotropic removal of water in esterification .
Advanced Research Questions
Q. How can regioselective functionalization of the tetraoxahexacyclo core be achieved?
- Directed ortho-metalation : Use directing groups (e.g., methoxy or halogens) to guide electrophilic substitution .
- Transition-metal catalysis : Copper or palladium complexes enable site-selective cross-coupling (e.g., Suzuki or Ullmann reactions) for aryl or alkenyl attachments .
- Computational modeling : Predict reactive sites using DFT calculations to guide experimental design .
Q. What strategies resolve discrepancies in NMR data for complex polycyclic systems?
- Comparative analysis : Cross-reference experimental NMR shifts with computed data (e.g., via ACD/Labs or Gaussian) .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals .
- Dynamic NMR : Study temperature-dependent splitting to identify conformational exchange .
Q. How can oxidation of dihydroxy groups be mitigated during synthesis?
- Inert atmosphere : Use argon or nitrogen to prevent autoxidation .
- Radical scavengers : Add BHT (butylated hydroxytoluene) or ascorbic acid to quench reactive oxygen species .
- Low-temperature workup : Maintain reactions below 0°C for oxidation-prone intermediates .
Q. What mechanistic insights guide cyclization reactions in the hexacyclic core?
- Acid-mediated cyclization : Protonation of carbonyl groups facilitates nucleophilic attack, as seen in tetrahydropyran syntheses .
- Ring-closing metathesis (RCM) : Grubbs catalysts enable selective formation of macrocyclic olefins .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired ring sizes .
Data Analysis and Contradictions
Q. How should conflicting elemental analysis results be addressed?
- Repetition under anhydrous conditions : Moisture contamination often skews carbon/hydrogen ratios .
- Alternative purification : Use column chromatography or recrystallization to isolate pure phases .
- Synchrotron XRD : Resolve ambiguities with high-resolution crystallographic data .
Q. Why might synthetic yields vary between laboratories for this compound?
- Trace metal impurities : Even ppm-level contaminants (e.g., Fe³⁺) can inhibit catalysts like TiCl₄ .
- Solvent purity : Dry tetrahydrofuran (THF) over molecular sieves to prevent ketone hydration .
- Scale-dependent effects : Optimize stirring rate and heat transfer for reproducibility at larger scales .
Methodological Resources
- Synthetic protocols : provides generalized procedures for heterocycle synthesis, including reaction times, stoichiometry, and workup .
- Structural validation : PubChem entries (e.g., 12-deoxyphorbol derivatives) offer reference NMR and mass spectra .
- Advanced instrumentation : Microspectroscopic imaging (e.g., AFM-IR) can map surface reactivity in polycyclic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
